molecular formula C19H24ClNO2 B1437593 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline CAS No. 1040694-43-6

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline

Cat. No. B1437593
M. Wt: 333.8 g/mol
InChI Key: WWCOFKJSZPHYOH-UHFFFAOYSA-N
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Description

“N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline” is a chemical compound that is structurally related to phenoxy herbicides . The best-known phenoxy herbicides include (4-chloro-2-methylphenoxy)acetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) . This compound has a molecular formula of C19H24ClNO2 and a molecular weight of 333.85 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline” are not fully detailed in the retrieved data. The molecular weight is given as 333.85 , but other properties such as solubility, melting point, and boiling point would require further investigation.

Scientific Research Applications

Antibacterial and Antifungal Activities

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline derivatives have been studied for their potential antibacterial and antifungal activities. Compounds derived from this chemical showed promising results in inhibiting the growth of certain bacterial and fungal strains, indicating its potential in the development of new antimicrobial agents (Fuloria et al., 2009).

Analgesic and Anti-inflammatory Properties

Research has been conducted on the analgesic and anti-inflammatory properties of derivatives of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline. These studies suggest that certain derivatives exhibit significant analgesic and anti-inflammatory effects, which could be beneficial for developing new pain relief and anti-inflammatory drugs (Dewangan et al., 2015).

Environmental Monitoring

The compound has been used in the development of electrochemical sensors for environmental monitoring. These sensors aim to detect and quantify herbicides and their metabolites in natural water sources, indicating its utility in environmental protection and monitoring efforts (Rahemi et al., 2015).

properties

IUPAC Name

N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO2/c1-14(2)13-23-19-7-5-4-6-18(19)21-10-11-22-16-8-9-17(20)15(3)12-16/h4-9,12,14,21H,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCOFKJSZPHYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCNC2=CC=CC=C2OCC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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